molecular formula C8H9BN2O2 B14068676 (2-Cyano-6-ethylpyridin-4-yl)boronic acid

(2-Cyano-6-ethylpyridin-4-yl)boronic acid

Cat. No.: B14068676
M. Wt: 175.98 g/mol
InChI Key: LYFGTDQLDOYJAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-6-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can handle large-scale reactions with precise control over reaction parameters, ensuring consistent product quality .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(2-cyano-6-ethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-2-7-3-6(9(12)13)4-8(5-10)11-7/h3-4,12-13H,2H2,1H3

InChI Key

LYFGTDQLDOYJAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)CC)(O)O

Origin of Product

United States

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